molecular formula C24H28N2O3S B038389 2-(2,2-Bis(4-(dimethylamino)phenyl)ethyl)benzenesulfonic acid CAS No. 124262-82-4

2-(2,2-Bis(4-(dimethylamino)phenyl)ethyl)benzenesulfonic acid

Cat. No. B038389
M. Wt: 424.6 g/mol
InChI Key: MFEPWAJFBAHWAJ-UHFFFAOYSA-N
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Description

2-(2,2-Bis(4-(dimethylamino)phenyl)ethyl)benzenesulfonic acid, also known as Bis(4-dimethylaminophenyl)phenylsulfone, is a chemical compound that belongs to the class of sulfones. It is widely used in scientific research for its unique properties and potential applications.

Mechanism Of Action

The mechanism of action of 2-(2,2-Bis(4-(dimethylamino)phenyl)ethyl)benzenesulfonic acid(4-dimethylaminophenyl)phenylsulfone is not fully understood. It is believed to interact with biological molecules, such as proteins and nucleic acids, through non-covalent interactions, such as hydrogen bonding and van der Waals forces. Its fluorescent properties make it a useful tool for studying the interactions between biomolecules.

Biochemical And Physiological Effects

2-(2,2-Bis(4-(dimethylamino)phenyl)ethyl)benzenesulfonic acid(4-dimethylaminophenyl)phenylsulfone has been shown to have minimal cytotoxicity and genotoxicity in vitro. It has also been shown to have anti-inflammatory and antioxidant properties. Its potential applications in the treatment of various diseases, such as cancer and Alzheimer's disease, are currently being investigated.

Advantages And Limitations For Lab Experiments

2-(2,2-Bis(4-(dimethylamino)phenyl)ethyl)benzenesulfonic acid(4-dimethylaminophenyl)phenylsulfone has several advantages for lab experiments, such as its high solubility in organic solvents, stability under various conditions, and fluorescent properties. However, its high cost and limited availability can be a limitation for some experiments.

Future Directions

The potential applications of 2-(2,2-Bis(4-(dimethylamino)phenyl)ethyl)benzenesulfonic acid(4-dimethylaminophenyl)phenylsulfone in various scientific research fields are vast. Future research directions can include the synthesis of new derivatives with improved properties, the development of new applications in the fields of materials science and biomedicine, and the study of its interactions with biological molecules using advanced techniques such as X-ray crystallography and NMR spectroscopy.
In conclusion, 2-(2,2-Bis(4-(dimethylamino)phenyl)ethyl)benzenesulfonic acid(4-dimethylaminophenyl)phenylsulfone is a unique chemical compound with potential applications in various scientific research fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand its properties and potential applications.

Synthesis Methods

2-(2,2-Bis(4-(dimethylamino)phenyl)ethyl)benzenesulfonic acid(4-dimethylaminophenyl)phenylsulfone can be synthesized through a reaction between 4-dimethylaminophenylsulfonyl chloride and benzene in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate, which is then treated with a base to form the final product. The synthesis method has been optimized to achieve high yields and purity of the product.

Scientific Research Applications

2-(2,2-Bis(4-(dimethylamino)phenyl)ethyl)benzenesulfonic acid(4-dimethylaminophenyl)phenylsulfone has been extensively studied for its potential applications in various scientific research fields. It has been used as a fluorescent probe for the detection of metal ions, as a photosensitizer for photodynamic therapy, and as a building block for the synthesis of polymeric materials. Its unique properties, such as high thermal stability, solubility, and fluorescence, make it a versatile compound for various applications.

properties

IUPAC Name

2-[2,2-bis[4-(dimethylamino)phenyl]ethyl]benzenesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28N2O3S/c1-25(2)21-13-9-18(10-14-21)23(19-11-15-22(16-12-19)26(3)4)17-20-7-5-6-8-24(20)30(27,28)29/h5-16,23H,17H2,1-4H3,(H,27,28,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFEPWAJFBAHWAJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C(CC2=CC=CC=C2S(=O)(=O)O)C3=CC=C(C=C3)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80154257
Record name Xylene cyanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80154257
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

424.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2,2-Bis(4-(dimethylamino)phenyl)ethyl)benzenesulfonic acid

CAS RN

124262-82-4
Record name Xylene cyanol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0124262824
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Xylene cyanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80154257
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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